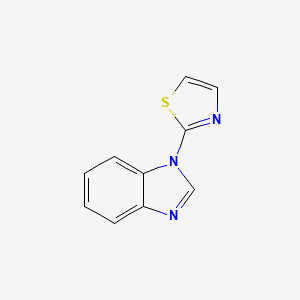

1-(1,3-Thiazol-2-yl)-1H-benzimidazole

Description

Historical Context and Significance of Benzimidazole (B57391) and Thiazole (B1198619) Heterocycles in Drug Discovery

Both benzimidazole and thiazole are considered "privileged scaffolds" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets, thus exhibiting a wide range of pharmacological activities. nih.govdntb.gov.ua Their structural versatility and favorable physicochemical properties have made them cornerstones in the development of numerous clinically successful drugs. impactfactor.orgnih.gov

The benzimidazole nucleus, which consists of a benzene (B151609) ring fused to an imidazole (B134444) ring, has been a subject of intense study for over a century. researchgate.net Its structural similarity to naturally occurring nucleotides allows it to interact readily with various biopolymers in the body. researchgate.net This has led to the discovery of a vast array of biological activities, including anthelmintic, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. nih.govnih.govnih.gov The development of benzimidazole-based drugs has yielded significant therapeutic advancements, with some compounds discovered decades ago still in wide use today. ctppc.org For instance, the discovery that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is a fundamental component of vitamin B12 spurred significant research interest in this scaffold. researchgate.net

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is another essential scaffold found in both natural products and synthetic drugs. wisdomlib.orgnih.govsemanticscholar.org Its presence in vitamin B1 (Thiamine) and the penicillin antibiotic core highlights its fundamental role in biological processes and therapeutic interventions. nih.goveurekaselect.com Thiazole derivatives have demonstrated a broad spectrum of medicinal applications, including antimicrobial, antiretroviral, anti-inflammatory, and anticancer activities. eurekaselect.combohrium.comijper.org The ability of the thiazole nucleus to serve as a versatile building block for creating diverse and biologically active compounds has solidified its importance in drug discovery. wisdomlib.orgnih.gov

The following table summarizes some prominent examples of drugs based on the benzimidazole and thiazole scaffolds, illustrating their therapeutic impact.

| Heterocycle Core | Drug Name | Therapeutic Class |

| Benzimidazole | Albendazole (B1665689) | Anthelmintic |

| Omeprazole | Proton Pump Inhibitor (Antiulcer) | |

| Telmisartan | Angiotensin II Receptor Blocker (Antihypertensive) | |

| Bilastine | Antihistamine | |

| Enviradine | Antiviral | |

| Thiazole | Sulfathiazole | Antimicrobial |

| Ritonavir | Antiretroviral (Protease Inhibitor) | |

| Meloxicam | Non-Steroidal Anti-inflammatory Drug (NSAID) | |

| Dasatinib | Anticancer (Kinase Inhibitor) | |

| Abafungin | Antifungal |

This table provides examples of drugs containing the respective heterocyclic cores and is not exhaustive.

Rationale for Hybrid Benzimidazole-Thiazole Scaffolds in Bioactive Compound Design

The strategy of creating hybrid molecules by combining two or more pharmacophoric units into a single compound is a well-established approach in medicinal chemistry to design drugs with improved affinity, selectivity, and efficacy, or to address multifactorial diseases. nih.gov The rationale for designing hybrid scaffolds based on benzimidazole and thiazole stems from the extensive and diverse biological activities associated with each individual ring system. nih.gov

By covalently linking these two privileged heterocycles, researchers aim to:

Achieve Synergistic Effects: The combination of two bioactive scaffolds can lead to a hybrid compound with activity greater than the sum of its individual components. This synergy may arise from the hybrid molecule's ability to interact with multiple binding sites on a single target or to engage with different targets involved in a disease pathway.

Develop Multi-Target Ligands: Many complex diseases, such as cancer and inflammation, involve multiple biological targets. nih.gov Hybrid molecules like 1-(1,3-Thiazol-2-yl)-1H-benzimidazole can be designed to modulate more than one target simultaneously, which can be a more effective therapeutic strategy than using a single-target agent. nih.gov For example, benzimidazole-thiazole hybrids have been investigated as dual inhibitors of cyclooxygenase (COX) and 15-lipoxygenase (15-LOX) enzymes, which are key targets in inflammation. nih.gov

Explore Novel Biological Activities: Fusing two distinct pharmacophores can result in a new chemical entity with a unique pharmacological profile that differs from its parent scaffolds. This approach expands the accessible chemical space for drug discovery, potentially leading to first-in-class medicines. researchgate.net

Overcome Drug Resistance: The development of resistance to existing drugs is a major challenge in treating infectious diseases and cancer. Hybrid compounds that act via multiple mechanisms may be less susceptible to the development of resistance.

The synthesis of various benzimidazole-thiazole hybrids has led to the discovery of compounds with significant anti-inflammatory, antimicrobial, and anticancer properties, validating the strategic value of this molecular design approach. nih.govresearchgate.netscience-gate.com

Structure

3D Structure

Properties

CAS No. |

58856-47-6 |

|---|---|

Molecular Formula |

C10H7N3S |

Molecular Weight |

201.25 g/mol |

IUPAC Name |

2-(benzimidazol-1-yl)-1,3-thiazole |

InChI |

InChI=1S/C10H7N3S/c1-2-4-9-8(3-1)12-7-13(9)10-11-5-6-14-10/h1-7H |

InChI Key |

ZVDHADHQPMXOIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C3=NC=CS3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1-(1,3-Thiazol-2-yl)-1H-benzimidazole and its Analogs

The formation of the crucial N-C bond between the benzimidazole (B57391) and thiazole (B1198619) rings is a key step in the synthesis of the title compound. Established methods primarily revolve around coupling reactions that form this bond, though other strategies involving ring formation can also be employed.

While classical cyclocondensation is fundamental to forming the individual benzimidazole and thiazole rings from acyclic precursors, its direct application to form the final this compound structure in a single step is less common. More frequently, one ring is synthesized first and then coupled to the other.

A key related strategy involves the condensation of a pre-formed thiazole derivative with a substituted benzene (B151609) ring to construct the benzimidazole moiety. For instance, a 2-aminothiazole (B372263) can undergo cyclocondensation with an o-phenylenediamine (B120857) derivative. However, the most direct and widely utilized method for linking these two specific heterocycles at the desired positions is the Ullmann condensation, a copper-catalyzed cross-coupling reaction. This reaction involves the condensation of a benzimidazole with a halogenated thiazole. wikipedia.orgresearchgate.net

The general mechanism involves the reaction of an N-H bond of benzimidazole with an aryl halide (in this case, a 2-halothiazole) in the presence of a copper catalyst. wikipedia.org This method is particularly effective for forming C-N bonds with N-heterocycles.

Multi-component reactions, where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, offer an efficient pathway to complex heterocyclic structures. mdpi.com While a specific MCR for the direct synthesis of this compound is not extensively documented, MCRs are used to build analogous fused and substituted benzimidazole-thiazole systems. mdpi.comnih.gov

For example, a one-pot synthesis of benzimidazole–thiazinone derivatives has been achieved through a multi-component system involving a benzimidazole-2-thiol and a substituted acrylic acid, facilitated by a coupling reagent. nih.gov Such strategies highlight the potential for developing novel MCRs for the target compound, possibly involving an o-phenylenediamine, a thiazole-containing component, and a third reactant to facilitate cyclization and linkage.

The synthesis of N-aryl benzimidazoles, including thiazolyl-substituted analogs, heavily relies on transition metal catalysis, with the Ullmann condensation being a cornerstone.

Copper-Catalyzed Ullmann Condensation: This is the most prevalent method for the N-arylation of benzimidazoles. wikipedia.orgorganic-chemistry.org The reaction typically involves heating a benzimidazole with a 2-halothiazole (e.g., 2-bromothiazole) in the presence of a copper catalyst.

Catalysts: Copper(I) salts like CuI are classic catalysts. Modern protocols may use copper powder, other copper salts, or copper nanoparticles. wikipedia.orgmdpi.com

Ligands: The efficiency of the copper catalyst is often enhanced by the use of ligands. Diamines, such as 1,10-phenanthroline, are common choices that can accelerate the reaction and allow for milder conditions. rsc.org

Base and Solvent: A base is required to deprotonate the benzimidazole N-H. Common bases include potassium carbonate (K₂CO₃) and potassium hydroxide (B78521) (KOH). High-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are traditionally used, often at high temperatures (exceeding 200°C). wikipedia.org

Recent Advances: Newer methods aim for milder conditions. The use of ultrasound irradiation has been shown to dramatically reduce reaction times (from hours to minutes) and improve yields in the Ullmann condensation of 2-chlorobenzoic acids with aminothiazoles. researchgate.net

The table below summarizes typical conditions for Ullmann-type reactions.

| Catalyst | Ligand | Base | Solvent | Temperature | Reaction Time | Notes |

| Copper Powder | None | KOH | N/A | >210°C | Several hours | Traditional method, harsh conditions. |

| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 100-150°C | 12-24 hours | Milder conditions, improved yields. |

| Cu/CuI | Pyridine | K₂CO₃ | DMF | Reflux / Ultrasound | 15 min - 3 hours | Ultrasonic irradiation significantly reduces reaction time. researchgate.net |

Precursor Synthesis and Intermediate Derivatization

The synthesis of the target molecule and its analogs often requires the preparation of functionalized benzimidazole or thiazole building blocks.

2-Acetylbenzimidazoles are versatile precursors, where the acetyl group can be modified to build more complex structures. A common synthetic route involves the cyclocondensation of o-phenylenediamines with suitable keto-acid derivatives.

A novel approach describes the synthesis of 2-acylbenzimidazoles via the acid-catalyzed cyclocondensation of various substituted o-phenylenediamines with α-ketothioesters. This method provides a direct route to these important building blocks under relatively mild conditions. rsc.org

Table of 2-Acylbenzimidazole Synthesis via Cyclocondensation rsc.org

| o-Phenylenediamine Derivative | α-Ketothioester | Product | Yield (%) |

| Benzene-1,2-diamine | S-Methyl 2-oxo-2-phenyl-ethanethioate | 2-Benzoyl-1H-benzimidazole | 80 |

| 4-Methylbenzene-1,2-diamine | S-Methyl 2-oxo-2-phenyl-ethanethioate | 5-Methyl-2-benzoyl-1H-benzimidazole | 85 |

| 4-Chlorobenzene-1,2-diamine | S-Methyl 2-oxo-2-phenyl-ethanethioate | 5-Chloro-2-benzoyl-1H-benzimidazole | 82 |

| Benzene-1,2-diamine | S-Methyl 2-(4-chlorophenyl)-2-oxoethanethioate | 2-(4-Chlorobenzoyl)-1H-benzimidazole | 84 |

Halogenated benzimidazoles, such as 2-(chloromethyl)- or 2-(bromomethyl)-1H-benzimidazole, are highly useful intermediates. The halogenated methyl group serves as a reactive handle for nucleophilic substitution, allowing for the attachment of various side chains.

The synthesis of 2-(chloromethyl)benzothiazole has been reported via the cyclocondensation of o-aminothiophenol with chloroacetic acid in the presence of polyphosphoric acid (PPA) at elevated temperatures. nih.gov A similar strategy can be applied to synthesize 2-(halomethyl)benzimidazoles by reacting o-phenylenediamine with a haloacetic acid.

Alternatively, the hydroxyl group of (1H-benzimidazol-2-yl)methanol can be converted to a chloromethyl group by reacting it with thionyl chloride (SOCl₂). This provides a direct route from the corresponding alcohol to the desired halogenated intermediate.

Strategies for Structural Diversification and Analog Generation

The generation of analogs for this compound is a key strategy in medicinal chemistry to explore the structure-activity relationships (SAR) and to optimize the therapeutic potential of this heterocyclic scaffold. Diversification strategies primarily focus on three areas: modification of the benzimidazole moiety, substitution on the thiazole ring, and the introduction of linkers or fused ring systems.

Substitution Pattern Variations on Benzimidazole Moiety

The benzimidazole ring system, a privileged pharmacophore in drug discovery, offers multiple sites for substitution, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. uctm.edusrrjournals.com The benzene portion of the benzimidazole core is particularly amenable to electrophilic substitution reactions. researchgate.net

Key strategies for modifying the benzimidazole moiety include the introduction of substituents at the 5- and 6-positions, which are the most reactive sites for electrophilic substitution. researchgate.net For instance, nitration of a 2-substituted-1-methylbenzimidazole can yield a mixture of 5- and 6-nitro derivatives. Under more stringent conditions, dinitration can occur to produce 5,6-dinitro compounds. researchgate.net Halogenation, such as bromination, can also be employed to introduce bromine atoms at the 5 and 6-positions, and under more severe conditions, a 4,5,6-tribromo derivative can be obtained. researchgate.net

Another approach involves starting the synthesis with pre-substituted o-phenylenediamines. Condensing variously substituted o-phenylene diamines with aromatic aldehydes is a common method to produce a diverse range of 2-substituted benzimidazoles. acs.org The nature and position of the substituent on the benzimidazole ring can significantly influence the biological activity of the resulting compound. For example, studies on substituted phenyl benzimidazoles have shown that the substituents at position 5 and the nature of the chain at position 2 are crucial determinants of anti-inflammatory activity. srrjournals.com

The table below summarizes various substitution patterns that have been explored on the benzimidazole ring in related structures.

| Modification Type | Reagents and Conditions | Resulting Substituents/Structures | Reference |

| Nitration | Potassium nitrate (B79036) in concentrated sulfuric acid | 5-Nitro and 6-Nitro derivatives; 5,6-Dinitro derivatives | researchgate.net |

| Halogenation | Potassium bromate | 5,6-Dibromo derivatives; 4,5,6-Tribromo derivatives | researchgate.net |

| Condensation | Substituted o-phenylenediamines and various aldehydes | Variously substituted 2-aryl-benzimidazoles | acs.org |

| Alkylation | 1-Benzyl substitution | Increased anti-inflammatory activity in certain series | srrjournals.com |

Substitution Pattern Variations on Thiazole Moiety

The thiazole ring is another critical component for structural diversification. Its reactivity allows for substitutions at various positions, primarily C2, C4, and C5. Electrophilic substitution tends to occur at the C5 position, while nucleophilic substitution is favored at the C2 position. fabad.org.tr

A common method for creating diverse thiazole analogs is the Hantzsch thiazole synthesis, which involves the reaction of α-halocarbonyl compounds with thioamides or thioureas. researchgate.net This method allows for the introduction of a wide variety of substituents at the C4 and C5 positions of the thiazole ring. For example, reacting thioamides with different α-haloketones can yield 4-phenyl-1,3-thiazole derivatives with various substituents on the phenyl ring. mdpi.com

Further modifications can be made to functional groups already present on the thiazole ring. For instance, a 2-amino group on the thiazole can be reacted with reagents like acid anhydrides, malononitrile, or chloroacetyl chloride to generate a range of N-substituted derivatives. researchgate.net These modifications can introduce amides, nitriles, and other functional groups, significantly expanding the chemical space of the resulting analogs. Research has shown that even simple substitutions, such as a methyl group on the thiazole ring, can influence biological activity. nih.gov

The following table details some of the substitution strategies employed for the thiazole moiety.

| Modification Type | Reagents and Conditions | Resulting Substituents/Structures | Reference |

| Hantzsch Synthesis | Thioamide and various α-haloketones | 4-Aryl-1,3-thiazole derivatives | mdpi.com |

| N-Acylation | 2-Aminothiazole and acetyl chloride | 2-Acetamido-thiazole derivatives | researchgate.net |

| Hydrazone Formation | 2-Hydrazinyl-thiazole and aldehydes/ketones | 2-(Alkylidenehydrazinyl)-thiazole analogs | nih.gov |

| Electrophilic Substitution | Thiazole ring and electrophiles | Preferential substitution at the C5 position | fabad.org.tr |

| Nucleophilic Substitution | Thiazole ring and nucleophiles | Preferential substitution at the C2 position | fabad.org.tr |

Introduction of Bridging Linkers and Fused Rings

A more advanced strategy for structural diversification involves creating fused heterocyclic systems or introducing linkers between the benzimidazole and thiazole rings. This approach dramatically alters the molecule's three-dimensional shape and can lead to novel interactions with biological targets.

A prominent example of a fused ring system is the thiazolo[3,2-a]benzimidazole scaffold. nih.gov This tricyclic system is typically synthesized by reacting 2-mercaptobenzimidazoles with α-halo ketones or other bifunctional reagents. nih.gov The reaction first forms an S-alkylated intermediate, which then undergoes intramolecular cyclization to yield the fused thiazolo[3,2-a]benzimidazole. nih.gov This core can be further substituted on both the benzimidazole and the newly formed thiazole ring. uctm.eduresearchgate.net For example, a one-pot synthesis can be achieved through the cyclocondensation of 1H-benzimidazole-2-thiols with chloroacetic acid and an aromatic aldehyde to produce 2-substituted-thiazolo[3,2-a]benzimidazol-3(2H)-ones. uctm.edu

Another strategy is the annulation of rings onto the benzimidazole core. This involves building new rings onto the existing benzimidazole structure, a widely reported method for creating ring-fused systems. nih.gov Similarly, fused systems can be constructed from substituted thiazoles. For instance, (Z)-2-(heterocyclic)-1-phenylethenols, derived from 2-methylthiazole, can react with diacid chlorides to generate fused pyridinone derivatives. researchgate.net Iron-catalyzed C-H amination under aerobic conditions has also been used to construct various imidazole-fused-ring systems, such as imidazo[5,1-b]thiazoles. organic-chemistry.org

These synthetic strategies result in rigid, conformationally constrained molecules with distinct pharmacological profiles compared to their non-fused or non-bridged counterparts.

The table below provides examples of synthetic approaches for creating fused ring systems.

| Strategy | Starting Materials | Key Reaction | Resulting Fused System | Reference |

| Fused Ring Synthesis | 2-Mercaptobenzimidazoles and α-halo ketones | Intramolecular cyclization | Thiazolo[3,2-a]benzimidazoles | nih.gov |

| One-Pot Cyclocondensation | 1H-Benzimidazole-2-thiols, chloroacetic acid, aldehyde | Knoevenagel condensation followed by cyclization | 2-Substituted-thiazolo[3,2-a]benzimidazol-3(2H)-ones | uctm.edu |

| Fused Pyridinone Synthesis | (Z)-1-Phenyl-2-(thiazol-2-yl)ethenol and diacid chlorides | Ring fusion reaction | 6H-Thiazolo[3,2-a]pyridinedione derivatives | researchgate.net |

| C-H Amination | Benzylamine derivatives | Iron-catalyzed aerobic cyclization | Imidazole-fused-ring systems (e.g., imidazo[5,1-b]thiazoles) | organic-chemistry.org |

| Fused Thiazinone Synthesis | 1H-Benzo[d]imidazole-2-thiol and acrylic acids | One-pot coupling and cyclization | Benzimidazole-thiazinone derivatives | nih.gov |

Structure Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide critical data for the structural assignment of 1-(1,3-thiazol-2-yl)-1H-benzimidazole.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For benzimidazole-thiazole derivatives, the protons on the thiazole (B1198619) and benzimidazole (B57391) rings resonate at characteristic chemical shift values. The protons of the benzimidazole ring typically appear as multiplets in the aromatic region, approximately between δ 7.12 and 7.43 ppm. The thiazole ring protons are also observed in the aromatic region. The integration of these signals corresponds to the number of protons in each respective environment, confirming the presence of both heterocyclic ring systems.

Table 1: Representative ¹H NMR Spectral Data for Benzimidazole-Thiazole Analogs

| Proton | Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| Benzimidazole-NH | ~12.55 | Singlet |

| Benzimidazole Aromatic-H | ~7.12-7.43 | Multiplet |

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern on the benzimidazole-thiazole scaffold.

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum reveals the different carbon environments within the molecule. In the ¹³C NMR spectrum of this compound derivatives, distinct signals are observed for the carbon atoms of both the benzimidazole and thiazole rings. The carbon atoms of the thiazole ring typically show characteristic shifts, with the C-thiazole appearing around δ 171.7 ppm and the CH-thiazole around δ 105.0 ppm. The C=N carbon of the imidazole (B134444) ring is observed near δ 155.6 ppm. These specific chemical shifts are instrumental in confirming the successful formation of the fused ring system.

Table 2: Key ¹³C NMR Chemical Shifts for Benzimidazole-Thiazole Derivatives

| Carbon Atom | Approximate Chemical Shift (δ ppm) |

|---|---|

| C-thiazole | 171.7 |

| C=N (imidazole) | 155.6 |

| C-thiazole | 150.2 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of benzimidazole derivatives typically shows a characteristic absorption band for the N-H stretching vibration in the range of 3100-3400 cm⁻¹. The C=N stretching vibration of the imidazole ring is usually observed around 1590-1630 cm⁻¹. For this compound, additional characteristic peaks corresponding to the thiazole ring, such as C-S stretching, would also be present, further confirming the structure.

Table 3: Characteristic IR Absorption Bands for Benzimidazole-Thiazole Compounds

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Benzimidazole) | 3100-3400 |

| C=N Stretch (Imidazole) | 1590-1630 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain insight into its structure through fragmentation patterns. The molecular ion peak (M+) in the mass spectrum of this compound would correspond to its molecular weight. The fragmentation pattern often involves the cleavage of the bond between the benzimidazole and thiazole rings, as well as fragmentation within the individual ring systems, providing further structural confirmation. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of the synthesized compound and for monitoring the progress of the reaction. Thin-layer chromatography (TLC) is a quick and effective method used to follow the conversion of reactants to products. mdpi.com For purification, column chromatography is often employed to separate the desired product from any unreacted starting materials or byproducts. High-performance liquid chromatography (HPLC) can be used for a more precise determination of purity.

In Vitro Biological Activity Evaluation

In Vitro Anticancer Activity

Derivatives of the benzimidazole-thiazole framework have shown notable antiproliferative effects against a variety of human cancer cell lines. d-nb.infonveo.org The fusion of these two heterocyclic rings has been a strategic approach in the design of new potential cytotoxic agents. researchgate.net

The cytotoxic potential of benzimidazole-thiazole derivatives has been assessed against several human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancer lines. mdpi.comnih.govjksus.org For instance, certain novel 1,3-thiazole analogues demonstrated considerable inhibitory activity against the proliferation of MCF-7 cells. mdpi.com Similarly, various benzimidazole (B57391) derivatives have been tested for their ability to inhibit cell proliferation in both HCT-116 colon cancer cells and MCF-7 breast cancer cells. nih.gov Studies on pyrimidine-benzimidazole compounds also revealed significant anticancer activity against MCF-7 cell lines. jksus.org

In studies involving A549 lung cancer cells, benzimidazole-thiazole compounds have shown promising anticancer activities. jksus.org A series of benzimidazole–oxadiazole derivatives were also screened for their in vitro anticancer activities against MCF-7 and A549 cancer cell lines, showing potential cytotoxic effects. nih.gov

The efficacy of these compounds is commonly quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values, which measure the concentration of a compound required to inhibit a biological process by 50%. nih.gov

Several studies have reported the IC50 values for various benzimidazole-thiazole derivatives. In one study, a novel 1,3-thiazole derivative, compound 4 , exhibited a potent antiproliferative activity with an IC50 of 5.73 µM toward the MCF-7 breast cancer cell line. mdpi.com Another investigation into benzimidazole derivatives reported IC50 values against the HCT-116 cell line, with compound 2 having an IC50 of 16.2 ± 3.85 μg/mL and compound 4 showing an IC50 of 8.86 ± 1.10 μg/mL against the MCF-7 cell line. nih.gov Furthermore, certain 1,3-thiazole incorporated phthalimide (B116566) derivatives showed strong cytotoxic activity, with compound 5b being the most potent against MCF-7 cells (IC50 = 0.2±0.01 µM). nih.gov The GI50 values for some 1,2,5-trisubstituted benzimidazole compounds against various cancer cell lines ranged from 0.167 to 7.59 µM. d-nb.info

Table 1: In Vitro Anticancer Activity of Selected Benzimidazole-Thiazole Derivatives

| Compound | Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Compound 4 (a 1,3-thiazole derivative) | MCF-7 | IC50: 5.73 µM | mdpi.com |

| Benzimidazole 2 | HCT-116 | IC50: 16.2 ± 3.85 µg/mL | nih.gov |

| Benzimidazole 4 | MCF-7 | IC50: 8.86 ± 1.10 µg/mL | nih.gov |

| Compound 5b (phthalimide derivative) | MCF-7 | IC50: 0.2 ± 0.01 µM | nih.gov |

| 1,2,5-trisubstituted benzimidazoles | Various | GI50: 0.167–7.59 µM | d-nb.info |

A primary mechanism through which many benzimidazole derivatives exert their anticancer effects is by interfering with microtubule polymerization. biorxiv.orgnih.govmdpi.com Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Compounds that disrupt microtubule dynamics can arrest the cell cycle, typically at the G2/M phase, and induce apoptosis (programmed cell death). nih.gov

Benzimidazoles can bind to β-tubulin, a subunit of the microtubule protein, often at or near the colchicine (B1669291) binding site, thereby inhibiting its polymerization into microtubules. biorxiv.orgresearchgate.net This mechanism is shared by well-known anticancer agents. d-nb.info The ability of 1H-benzimidazole-2-yl hydrazones to modulate microtubule polymerization has been confirmed, suggesting that their antiproliferative action is mediated through the inhibition of tubulin polymerization. nih.govmdpi.com Molecular docking studies have further supported that these compounds can fit well into the colchicine binding site in the β-subunit at the α/β interface of tubulin. nih.gov

In Vitro Antimicrobial Activity

The benzimidazole-thiazole scaffold has also been investigated for its potential to combat microbial infections, with various derivatives demonstrating efficacy against a spectrum of bacteria and fungi. mdpi.comresearchgate.net

Derivatives of benzimidazole and thiazole (B1198619) have been evaluated for their in vitro activity against both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can exhibit inhibitory effects against clinically relevant pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Klebsiella pneumoniae. wisdomlib.orgnih.govresearchgate.net

For example, a series of fused tricyclic benzimidazole–thiazinone derivatives showed moderate antimicrobial activity, with one compound exhibiting potent inhibition against Pseudomonas aeruginosa and Escherichia coli at concentrations of 256 and 512 μg/mL, respectively. nih.gov Other studies on N-(thiazol-2-yl)benzenesulfonamides reported potent antibacterial activity, with an isopropyl substituted derivative showing a low Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL against S. aureus. nih.gov The antibacterial activity of some benzimidazole derivatives was also evaluated against Bacillus cereus and Klebsiella pneumoniae. wisdomlib.org

Table 2: In Vitro Antibacterial Activity of Selected Benzimidazole-Thiazole Derivatives

| Compound Class/Derivative | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Benzimidazole–thiazinone derivative (CS4) | Pseudomonas aeruginosa | 256 µg/mL | nih.gov |

| Benzimidazole–thiazinone derivative (CS4) | Escherichia coli | 512 µg/mL | nih.gov |

| Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide | Staphylococcus aureus | 3.9 µg/mL | nih.gov |

| Nitroimidazole compound 8g | Staphylococcus aureus | 1 µg/mL | researchgate.netnih.gov |

| Nitroimidazole compound 8g | Klebsiella pneumoniae | 8 µg/mL | researchgate.netnih.gov |

The antifungal properties of benzimidazole-thiazole compounds have also been well-documented. Thiabendazole (B1682256) [4-(1H-benzimidazol-2-yl)-1,3-thiazole], a known antifungal agent, serves as a parent compound for many derivatives. researchgate.net Research has demonstrated the efficacy of these compounds against various fungal pathogens, including species of Candida and Aspergillus. mdpi.comresearchgate.net

In one study, derivatives of thiabendazole exhibited total inhibition of Candida albicans with a MIC of 125 µg/ml. researchgate.net Another series of benzimidazole-oxadiazole compounds showed moderate to potent antifungal activities against tested Candida species, with C. albicans being the most susceptible. mdpi.com Candida glabrata, a species known for reduced susceptibility to azole drugs, has also been a target for these compounds. nih.gov Furthermore, antimicrobial screening of some derivatives revealed activity against Aspergillus niger. researchgate.netresearchgate.net

Table 3: In Vitro Antifungal Activity of Selected Benzimidazole-Thiazole Derivatives

| Compound Class/Derivative | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Thiabendazole derivatives (7a, 7b, 7c, 7e) | Candida albicans | 125 µg/mL | researchgate.net |

| Benzimidazole-oxadiazole (4h, 4p) | Candida albicans | MIC50: 1.95 µg/mL | mdpi.com |

| S-alkyl benzimidazole-thienopyrimidines | Candida albicans | Antimicrobial properties revealed | mdpi.com |

Following a comprehensive search of scientific literature, specific data detailing the in vitro biological activities of the exact compound 1-(1,3-Thiazol-2-yl)-1H-benzimidazole against the specified parasitic, mycobacterial, and viral targets could not be located.

The broader classes of benzimidazole and thiazole derivatives are well-documented for their wide range of biological activities. Research frequently covers related but structurally distinct isomers, such as the well-known anthelmintic Thiabendazole [2-(4-thiazolyl)benzimidazole], and various other analogs where the thiazole moiety is attached at the 2-position of the benzimidazole ring, or as part of a fused system.

However, studies evaluating the specific biological profile of the N-1 substituted isomer, this compound, were not identified in the available literature for the outlined activities. Therefore, it is not possible to provide a detailed, evidence-based article on its in vitro antiparasitic, anthelmintic, antitubercular, and antiviral properties at this time.

Structure Activity Relationship Sar Studies

Impact of Substituent Nature and Position on Biological Activity

The type and placement of chemical groups (substituents) on both the benzimidazole (B57391) and thiazole (B1198619) rings have a profound effect on the biological activity of the parent compound. Research has shown that even minor modifications can lead to significant changes in efficacy and selectivity across various therapeutic targets.

On the benzimidazole ring, substitutions at the N-1, C-2, C-5, and C-6 positions are known to influence therapeutic activity. researchgate.net For instance, in a series of benzimidazole analogues developed as anti-inflammatory agents, the presence of strong electron-withdrawing groups on the benzene (B151609) ring was a shared characteristic of the most potent compounds. nih.gov Specifically, derivatives with a chloro group on the benzimidazole ring have been shown to enhance anti-tuberculosis activity. nih.govresearchgate.net Conversely, introducing a nitro group in the same ring system tends to reduce this activity. nih.govresearchgate.net

The N-1 position of the benzimidazole ring is also a critical point for modification. The addition of a benzyl group at this position has been explored, and further substitution on this benzyl group with fluorine atoms was found to enhance the lipophilicity of the resulting thiabendazole (B1682256) analogues. researchgate.net

Substitutions on the thiazole ring and associated structures also play a vital role. In studies of related N-(thiazol-2-yl)-benzamide analogs as antagonists for the Zinc-Activated Channel (ZAC), modifications to the thiazole ring were significant. The introduction of a 4-tert-butyl group on the thiazole ring was found to be beneficial for the antagonist activity. nih.gov Furthermore, for a series of imidazo[2,1-b] researchgate.netnih.govresearchgate.netthiadiazole-benzimidazole derivatives, the presence of a p-substituted phenyl group (such as p-tolyl or p-chlorophenyl) on the heterocyclic system linked to the benzimidazole core was found to enhance antitubercular activity. nih.govresearchgate.net

The following table summarizes the observed impact of various substituents on the biological activity of derivatives of the core structure.

| Ring System | Position of Substitution | Substituent Type | Impact on Biological Activity | Reference |

| Benzimidazole | Benzene moiety | Strong electron-withdrawing group | Increased anti-inflammatory activity | nih.gov |

| Benzimidazole | Any | Chloro group | Enhanced anti-tuberculosis activity | nih.govresearchgate.net |

| Benzimidazole | Any | Nitro group | Reduced anti-tuberculosis activity | nih.govresearchgate.net |

| Benzimidazole | N-1 | Benzyl group with fluorine | Enhanced lipophilicity | researchgate.net |

| Thiazole | 4 | tert-Butyl group | Beneficial for ZAC antagonist activity | nih.gov |

| Attached Heterocycle | Para-position of Phenyl ring | p-tolyl or p-chlorophenyl | Enhanced anti-tuberculosis activity | nih.govresearchgate.net |

Role of the Benzimidazole-Thiazole Core in Pharmacological Response

The benzimidazole ring, a fusion of benzene and imidazole (B134444), is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. frontiersin.orgnih.gov Its structural similarity to naturally occurring purines allows it to function as an isostere for biomolecules, enabling interactions with various enzymes and receptors. frontiersin.orgnih.gov The nitrogen atoms within the ring system can form crucial hydrogen bonds, contributing to the binding affinity of the molecule to its target. nih.gov The majority of benzimidazole-based medications feature substitutions at the 1 and 2 positions, highlighting their importance for biological activity. nih.gov

The thiazole ring also contributes significantly to the pharmacological profile. Thiazole and its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netmdpi.com

The combination of these two heterocyclic systems into a single molecular entity creates a unique pharmacophore. The benzimidazole-thiazole core acts as a rigid scaffold that correctly orients the various substituent groups for optimal interaction with the target protein. Studies comparing the benzimidazole scaffold to other heterocycles like benzoxazole and benzothiazole have been conducted to determine the role of the specific core structure. mdpi.com In one study on glutaminyl cyclase inhibitors, replacing a central oxadiazole ring with a thiazole ring resulted in a slight decrease in inhibitory potency, demonstrating that the nature of the heterocyclic core is a key determinant of activity. researchgate.net The linkage of these two rings provides a specific spatial arrangement and electronic distribution that is essential for the observed pharmacological response.

Correlations between Structural Features and Potency

A direct correlation often exists between specific structural modifications and the resulting potency of the compound, which is frequently measured by the half-maximal inhibitory concentration (IC50).

In the investigation of N-(thiazol-2-yl)-benzamide analogs, a clear structure-potency relationship was established. The lead compound, 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester, was a starting point for optimization. Analogs that combined a 4-(tert-butyl)thiazol-2-yl moiety with specific substitutions on the phenyl ring, such as N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide, proved to be more potent antagonists of the Zinc-Activated Channel, with IC50 values in the low micromolar range (1–3 μM). nih.gov These compounds also demonstrated more efficacious ZAC antagonism, achieving complete inhibition of the receptor's response. nih.gov

For a series of 1,3-thiazole derivatives evaluated as cholinesterase inhibitors, compound 7, an amide with a quinoxaline system, showed the most potent inhibition of acetylcholinesterase (AChE) with an IC50 value of 91 μM. academie-sciences.fr Another compound, 14, was identified as a selective inhibitor of butyrylcholinesterase (BChE). academie-sciences.fr

The table below illustrates the relationship between structural features and potency for selected derivatives.

| Compound Series | Key Structural Feature | Target | Potency (IC50) | Reference |

| N-(thiazol-2-yl)-benzamide analogs | 4-(tert-butyl)thiazol-2-yl moiety | Zinc-Activated Channel (ZAC) | 1–3 μM | nih.gov |

| 1,3-Thiazole derivatives | Amide with quinoxaline system (Compound 7) | Acetylcholinesterase (AChE) | 91 μM | academie-sciences.fr |

| Benzothiazole/Benzimidazole analogs | N-methyl-piperazine at 2-position of benzothiazole (Compound 1d) | Hela, SKOV-3 cancer cell lines | Better than lead compound 1a | mdpi.com |

Computational and Theoretical Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to forecast the interaction between a small molecule ligand and a protein's binding site, providing valuable information on binding affinity and mode of action. ajgreenchem.com For derivatives of 1-(1,3-thiazol-2-yl)-1H-benzimidazole, docking studies have been instrumental in elucidating their potential as inhibitors for various biological targets.

Molecular docking simulations have been performed to analyze the interactions of thiazole-benzimidazole derivatives with a range of protein targets, including receptor tyrosine kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as well as enzymes such as α-amylase and α-glucosidase. nih.govajgreenchem.comresearchgate.net These studies reveal that the compounds can fit into the active sites of these proteins, forming key interactions with specific amino acid residues.

For instance, docking studies of thiazole-benzimidazole derivatives against EGFR have shown hydrogen bond formation within the adenine (B156593) binding pocket of the enzyme's active site. researchgate.net Similarly, when docked against α-amylase and α-glucosidase, these compounds demonstrate significant interactions, suggesting their potential as inhibitors for these enzymes involved in carbohydrate metabolism. researchgate.net In studies targeting Cyclin-Dependent Kinase 8 (CDK-8), derivatives showed hydrogen bonding with amino acids such as Lys52, Tyr32, and Val27. nih.gov The interaction with the heme structure in the CYP51 enzyme, a target for antifungal agents, has also been explored, with the thiazole (B1198619) or thiadiazole core playing a key role in this interaction. nih.gov

| Derivative Class | Target Protein | Key Interacting Residues | Reference |

|---|---|---|---|

| Benzimidazole-Thiazolidinone | PPARγ (1PRG) | PHE-282, GLU-343, LYS-457 | scispace.com |

| Thiazolyl-Benzimidazole | EGFR | Interactions in adenine binding pocket | researchgate.net |

| Benzimidazole-Thiazole Hybrids | α-Amylase, α-Glucosidase | Not specified | researchgate.net |

| Benzimidazole (B57391) Derivatives | CDK-8 (5FGK) | Lys52, Tyr32, Val27 | nih.gov |

| Benzimidazole-Thiadiazole | CYP51 | Interaction with heme group | nih.gov |

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which estimates the strength of the ligand-protein interaction. nih.gov Lower energy values typically indicate a more stable complex and higher binding affinity. nih.gov Studies on various this compound derivatives have reported promising binding affinities against several therapeutic targets.

For example, a molecular docking study of one benzimidazole-thiazole hybrid against α-amylase and α-glucosidase receptors yielded binding free energy values of -12.13 kcal/mol and -11.48 kcal/mol, respectively. researchgate.net In another study, benzimidazole bearing thiazolidin-4-one derivatives showed high negative docking scores, indicating strong affinity and interaction within the binding site of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). scispace.com The compound BI-02, a 2-(3,4-dimethylphenyl)-1H-1,3-benzimidazole, was documented to have a binding energy of -8.50 Kcal/mol with beta-tubulin, which was more favorable than the standard compound albendazole (B1665689) (-7.0 Kcal/mol). semanticscholar.org

| Derivative/Compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Benzimidazole-Thiazole Hybrid | α-Amylase (1B2Y) | -12.13 | researchgate.net |

| Benzimidazole-Thiazole Hybrid | α-Glucosidase (3W37) | -11.48 | researchgate.net |

| Thiazole analogue (Ligand 13) | α-Glucosidase | -11.0 | researchgate.net |

| 2-(3,4-dimethylphenyl)-1H-1,3-benzimidazole (BI-02) | Beta-Tubulin (1SA0) | -8.50 | semanticscholar.org |

| Benzimidazole derivative (W20) | CDK-8 (5FGK) | -9.686 | nih.gov |

Quantum Chemical Calculations (e.g., DFT studies) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. niscpr.res.inresearchgate.net These methods are used to determine optimized molecular geometries, electronic structures, and reactivity descriptors. niscpr.res.in For derivatives of the this compound scaffold, DFT studies, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311G(d,p), provide insights into their intrinsic properties. niscpr.res.innih.govresearchgate.net

These calculations are used to determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). niscpr.res.in The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and kinetic stability of the molecule, with a smaller gap suggesting higher reactivity. nih.gov Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and help identify regions susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (excluding toxicity)

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a cost-effective method to assess these characteristics at an early stage of drug discovery. nih.govrjptonline.org For derivatives of this compound, various computational models are used to predict properties that govern their behavior in the body.

These predictions often include assessing compliance with established drug-likeness rules, such as Lipinski's rule of five. nih.gov Key parameters evaluated include lipophilicity (calculated as logP), molecular weight, the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA). mdpi.com For example, ADME analyses performed on certain benzimidazole derivatives have classified them as moderately soluble compounds with specific ranges of lipophilicity and polarity. mdpi.com These in silico studies help to filter out compounds with unfavorable pharmacokinetic profiles, saving time and resources in the drug development process. nih.gov

| Compound Class | Predicted Property | Finding | Reference |

|---|---|---|---|

| Benzimidazole Ligands | Lipophilicity (XlogP3) | 1.01 - 2.03 | mdpi.com |

| Benzimidazole Ligands | Polarity (TPSA) | 54.56 Ų - 111.46 Ų | mdpi.com |

| Benzimidazole Ligands | Solubility | Moderately soluble | mdpi.com |

| Benzimidazole-1,2,3-triazole-sulfonamide hybrids | Drug-likeness | Follows Lipinski's rule of five | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. biointerfaceresearch.com For the this compound family, QSAR studies have been conducted to build predictive models for their activity as, for example, EGFR inhibitors. nih.gov

In a QSAR study, molecular descriptors (numerical values that characterize the chemical structure) are calculated for a set of compounds with known activities. nih.gov Statistical methods are then used to develop a model that correlates these descriptors with the observed activity. biointerfaceresearch.com A robust QSAR model, validated by statistical parameters like a high squared correlation coefficient (R²) and cross-validated R² (Q²), can be used to predict the activity of new, untested compounds and to identify the key structural features that influence their biological potency. nih.govresearchgate.net These models serve as a valuable guide for designing new derivatives with enhanced activity. nih.govbiointerfaceresearch.com

Proposed Mechanisms of Action Based on in Vitro and Computational Data

Inhibition of Specific Enzymes or Cellular Pathways

Derivatives of the thiazole-benzimidazole scaffold have demonstrated significant inhibitory activity against a range of enzymes, suggesting a key mechanism of action involves the disruption of specific metabolic and signaling pathways.

Notably, certain benzimidazole-thiazole hybrid analogs have been identified as potent dual inhibitors of α-amylase and α-glucosidase, enzymes crucial for carbohydrate digestion and glucose absorption. nih.gov The inhibition of these enzymes is a validated strategy for managing hyperglycemia. In one study, a series of these analogs displayed a wide spectrum of inhibitory potentials, with some compounds showing significantly greater activity than the standard drug, acarbose. nih.gov For instance, the most potent analog exhibited an IC₅₀ value of 1.31 µM against α-amylase and 2.71 µM against α-glucosidase, compared to acarbose's IC₅₀ values of 10.30 µM and 9.80 µM, respectively. nih.gov

Table 1: Inhibitory Activity of Benzimidazole-Thiazole Analogs against α-Amylase and α-Glucosidase

| Compound/Standard | IC₅₀ vs. α-Amylase (µM) | IC₅₀ vs. α-Glucosidase (µM) |

|---|---|---|

| Analog Range | 1.31 ± 0.05 to 38.60 ± 0.70 | 2.71 ± 0.10 to 42.31 ± 0.70 |

| Acarbose (Standard) | 10.30 ± 0.20 | 9.80 ± 0.20 |

Data sourced from in vitro evaluation of hybrid benzimidazole-thiazole analogs. nih.gov

Further research has identified other enzymatic targets for this class of compounds. A series of 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives were found to be significant inhibitors of Casein Kinase 1 (CK1) isoforms δ and ε. nih.gov Additionally, the specific compound 4-(1H-Benzimidazol-2-yl)-1,3-thiazole has been noted for its ability to inhibit the helminth-specific enzyme fumarate (B1241708) reductase, indicating its potential as an anthelmintic agent. nih.gov Other related structures, such as Benzimidazole-1,3,4-thiadiazol-2-amine derivatives, have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy for halting angiogenesis. ajgreenchem.com

Interference with Microtubule Polymerization

A well-documented mechanism of action for many benzimidazole-containing compounds is the disruption of microtubule dynamics, a process fundamental to cell division, intracellular transport, and maintenance of cell structure. mdpi.com Research on 1H-benzimidazol-2-yl hydrazone derivatives, which share the core benzimidazole (B57391) structure, shows that these compounds can interfere with microtubule assembly. nih.govnih.gov

These agents have been observed to slow down tubulin polymerization and extend the nucleation phase in vitro, an effect comparable to the known microtubule inhibitor nocodazole. nih.govnih.gov Computational docking studies suggest that these hydrazone derivatives likely exert their effect by binding to the colchicine (B1669291) binding site on β-tubulin. mdpi.comnih.gov The benzimidazole scaffold itself is a key component of microtubule-targeting drugs that function by inhibiting the polymerization of tubulin dimers. mdpi.comresearchgate.net This interference with the microtubule cytoskeleton is a primary reason for the antimitotic and anticancer properties observed in many benzimidazole derivatives. mdpi.comjohnshopkins.edu

Receptor Binding and Modulation

In addition to enzyme inhibition and microtubule disruption, compounds containing the thiazole-benzimidazole framework have been shown to interact with specific cellular receptors.

One notable example is the activity of N-(thiazol-2-yl)-benzamide analogs as selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. semanticscholar.org Studies revealed that these compounds act as negative allosteric modulators, exhibiting non-competitive antagonism of Zn²⁺-induced signaling. semanticscholar.org The antagonist activity was demonstrated to be selective for ZAC, with no significant effect on other receptors like 5-HT₃ₐ, α₃β₄ nicotinic acetylcholine, GABAₐ, or glycine (B1666218) receptors at tested concentrations. semanticscholar.org

Furthermore, other benzimidazole derivatives have been identified as having potential activity at cannabinoid receptors, highlighting another avenue for receptor-mediated pharmacological effects. nih.gov

Future Research Perspectives

Development of Novel Analogs with Enhanced Specificity and Potency

A primary avenue for future research lies in the rational design and synthesis of novel analogs to improve biological activity and target specificity. The therapeutic efficacy of the thiazole-benzimidazole core is highly dependent on the nature and position of substituents. nih.gov For instance, the introduction of different aryl groups and other moieties has been shown to modulate the anticancer, antitubercular, and anti-inflammatory properties of these compounds. nih.govnih.govnih.gov

Research has demonstrated that specific substitutions can lead to significant enhancements in potency. For example, certain 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives have exhibited potent antitubercular activity, with Minimum Inhibitory Concentrations (MICs) comparable to standard drugs like isoniazid. nih.gov Similarly, other analogs have shown significant inhibitory activity against crucial cancer targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov The development of new analogs will involve modifying the core structure to optimize interactions with target proteins, thereby increasing potency and reducing off-target effects.

Table 1: Examples of Novel Thiazole-Benzimidazole Analogs and Their Enhanced Potency

| Derivative Class | Substitution | Enhanced Potency/Activity | Target/Organism | Reference(s) |

|---|---|---|---|---|

| Benzo[d]imidazo[2,1-b]thiazole-7-sulfonamides | 4-chlorophenyl, 4-fluorophenyl, 4-methylphenyl | Potent antitubercular activity (MIC = 1.6 µg/mL) | Mycobacterium tuberculosis | nih.gov |

| Benzimidazole-triazole hybrids | Varies | Potent EGFR inhibition (IC₅₀ = 0.086 µM) | EGFR Kinase | nih.gov |

| 1,3-Thiazole derivatives | 4-Chlorophenyl | Potent antiproliferative activity (IC₅₀ = 5.73 µM) | MCF-7 breast cancer cells | nih.govresearchgate.net |

| Thiazole-benzimidazole conjugates | Varies | Potent pancreatic lipase (B570770) inhibition (IC₅₀ = 50.09 µM) | Pancreatic Lipase | ijper.org |

Exploration of New Biological Targets and Therapeutic Applications

The thiazole-benzimidazole scaffold has demonstrated a remarkable breadth of biological activities, suggesting its potential to interact with a multitude of biological targets. researchgate.netnih.gov While significant research has focused on its anticancer and antimicrobial properties, future investigations should aim to uncover novel therapeutic applications. eurekaselect.comcore.ac.uk

Recent studies have already begun to expand the known biological profile of these compounds, identifying activities such as:

Anti-inflammatory: Inhibition of the NLRP3 inflammasome, a key component in inflammatory diseases. nih.gov

Antidiabetic: Inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. nih.gov

Anti-obesity: Potent inhibition of pancreatic lipase, an enzyme crucial for fat digestion. ijper.orgresearchgate.net

Further screening against a wider range of enzymes, receptors, and cellular pathways is warranted. Given the structural versatility of the scaffold, it is plausible that derivatives could be developed to target neurodegenerative diseases, viral infections, and metabolic disorders. Exploring these new frontiers could unlock entirely new therapeutic uses for this class of compounds.

Table 2: Potential Biological Targets and Therapeutic Applications for Thiazole-Benzimidazole Derivatives

| Therapeutic Area | Biological Target(s) | Reference(s) |

|---|---|---|

| Anticancer | EGFR, VEGFR-2, Topoisomerase II, Tubulin, CDK8 | nih.govnih.govnih.govnih.gov |

| Antimicrobial | Mycobacterium tuberculosis, DNA Gyrase, Phenylalanyl-tRNA synthetase | nih.govrsc.orgresearchgate.netnih.gov |

| Anti-inflammatory | NLRP3 Inflammasome | nih.gov |

| Antidiabetic | α-Amylase, α-Glucosidase | nih.gov |

| Anti-obesity | Pancreatic Lipase | ijper.orgresearchgate.net |

Advanced Computational Modeling for Rational Drug Design

Computational chemistry has become an indispensable tool for accelerating drug discovery. nih.gov Future research on 1-(1,3-Thiazol-2-yl)-1H-benzimidazole will heavily rely on advanced computational modeling to guide the rational design of new, more effective molecules. ajgreenchem.com

Techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and molecular dynamics (MD) simulations are crucial for understanding how these molecules interact with their biological targets at an atomic level. nih.govnih.govresearchgate.netnih.gov Molecular docking can predict the binding affinity and orientation of compounds within the active sites of proteins, helping to prioritize which analogs to synthesize. nih.govrsc.org Density Functional Theory (DFT) analysis provides deeper insights into the electronic structure of the compounds, which influences their reactivity and stability. nih.govmdpi.com Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can help identify candidates with favorable pharmacokinetic properties early in the discovery process, reducing late-stage failures. researchgate.netajgreenchem.com

Table 3: Computational Techniques in Thiazole-Benzimidazole Research

| Computational Technique | Application | Purpose | Reference(s) |

|---|---|---|---|

| Molecular Docking | Ligand-protein interaction analysis | Predict binding modes and affinity, guide lead optimization. | nih.govnih.govrsc.orgresearchgate.netnih.govajgreenchem.com |

| Molecular Dynamics (MD) Simulation | Protein-ligand stability analysis | Investigate the dynamic nature and stability of the ligand-protein complex. | rsc.orgresearchgate.netnih.gov |

| Density Functional Theory (DFT) | Electronic structure analysis | Understand compound reactivity, stability, and spectroscopic features. | nih.govmdpi.com |

| ADMET Prediction | Pharmacokinetic profiling | Evaluate drug-likeness properties (in silico) to select promising candidates. | ijper.orgresearchgate.netajgreenchem.com |

| QSAR | Structure-activity relationship | Develop models to predict the biological activity of new analogs. | eurekaselect.com |

Development of Alternative Synthetic Pathways for Scalability and Sustainability

As promising lead compounds emerge, the development of efficient, scalable, and sustainable synthetic methods becomes critical. Traditional multi-step syntheses can be time-consuming and generate significant waste. nih.govnih.gov Future research should focus on creating more streamlined and environmentally friendly synthetic routes.

Promising strategies include:

One-Pot Reactions: Combining multiple reaction steps into a single procedure to improve efficiency and reduce the need for intermediate purification. nih.govnih.gov

Green Chemistry Approaches: Utilizing eco-friendly solvents like water and glycerol, and employing catalysts that are inexpensive and non-toxic, such as copper sulfate (B86663) or zinc oxide nanoparticles (ZnO NPs). orgchemres.orgmdpi.com

Novel Catalysis: Exploring new catalytic systems, such as piperazine (B1678402) immobilized on nano-ZnO-sulfuric acid, to promote reactions under milder conditions with high yields. researchgate.net

Microwave-Assisted Synthesis: Using microwave irradiation to accelerate reaction times and improve product yields. core.ac.uk

These modern synthetic methodologies will be essential for the cost-effective and environmentally responsible production of thiazole-benzimidazole derivatives for further pre-clinical and clinical evaluation.

Investigation into Combinatorial Approaches with Existing Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and infectious diseases. This approach can enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity by using lower doses of individual agents.

Future studies should investigate the potential of this compound derivatives in combination with existing drugs. For example, a study on fused benzimidazole (B57391)–thiazinone derivatives found that one compound exhibited a synergistic antibacterial effect when combined with the standard antibiotic ciprofloxacin. nih.gov This suggests that these compounds could be used to resensitize resistant bacterial strains to existing antibiotics. In oncology, combining a novel VEGFR-2 or EGFR inhibitor from this class with standard chemotherapeutic agents could provide a multi-pronged attack on tumor growth and angiogenesis. nih.govajgreenchem.com Systematic screening of such combinations will be a valuable step in defining the clinical potential of this versatile scaffold.

Q & A

Q. Optimization Strategies :

- Solvent selection (e.g., ethanol vs. DMF) impacts reaction kinetics and purity.

- Catalysts (e.g., NaOH or acidic conditions) influence regioselectivity.

- Temperature control (e.g., 60–80°C) minimizes side reactions.

- Characterization via melting point, NMR, and elemental analysis ensures product integrity .

How is the crystal structure of this compound derivatives determined using X-ray diffraction?

Basic Research Question

Methodology :

- Data Collection : Single-crystal X-ray diffraction (SC-XRD) with MoKα radiation (λ = 0.71073 Å) at 200 K .

- Structure Solution : Direct methods (e.g., SHELXS) for phase determination .

- Refinement : Full-matrix least-squares refinement (SHELXL) with anisotropic displacement parameters for non-H atoms .

Key Parameters (Example from ):

| Parameter | Value |

|---|---|

| Space group | P2₁/n |

| a, b, c (Å) | 12.7407, 10.5126, 22.955 |

| β (°) | 100.461 |

| R1 (I > 2σ) | 0.038 |

| CCDC Deposition | Required for validation . |

What methodologies are employed to analyze rotational disorder in thiazole rings observed in crystallographic studies?

Advanced Research Question

Disorder Modeling :

- Occupancy Refinement : Assign partial site occupancies (e.g., 0.927:0.073 ratio for major:minor thiazole conformers) .

- Geometric Constraints : Use FLAT/SAME restraints to maintain planarity and equivalent bond lengths in disordered regions .

- Thermal Parameters : Apply EADP constraints to align anisotropic displacement parameters (ADPs) of disordered atoms .

Q. Validation :

- Check Rint (e.g., 0.072) and goodness-of-fit (S = 1.08) to ensure model reliability .

- Compare electron density maps (e.g., difference Fourier) to confirm disorder assignments .

How can computational docking studies predict the binding interactions of benzimidazole-thiazole derivatives with biological targets?

Advanced Research Question

Methodology :

- Target Preparation : Retrieve protein structures (e.g., from PDB) and optimize protonation states.

- Ligand Docking : Use software like AutoDock Vina to simulate binding poses. Example: Compound 9c showed strong interactions with active-site residues via π-π stacking and hydrogen bonding .

- MD Simulations : Run 100-ns trajectories to assess stability (e.g., RMSD < 2.0 Å validates pose retention) .

Q. Validation :

- Compare docking scores (e.g., binding energy ≤ −8.0 kcal/mol) with experimental IC50 values.

- Use free-energy perturbation (FEP) to quantify substituent effects (e.g., fluorophenyl vs. bromophenyl groups) .

What experimental approaches evaluate the corrosion inhibition efficiency of this compound?

Advanced Research Question

Electrochemical Techniques :

Q. Surface Analysis :

Q. Theoretical Support :

- DFT calculations (e.g., HOMO/LUMO energies) correlate electron donation capacity with inhibition performance .

How do researchers resolve contradictions in spectroscopic vs. crystallographic data for benzimidazole-thiazole derivatives?

Advanced Research Question

Case Study : NMR may indicate a single isomer, while XRD reveals co-crystallized impurities (e.g., 5-chloro/6-chloro isomers at 6.0% occupancy) .

Q. Resolution Strategies :

- Multi-Technique Validation : Cross-check NMR, HPLC, and SC-XRD to identify isomeric ratios.

- Occupancy Refinement : Model disorder in XRD data with PART/SAME commands .

- Dynamic NMR : Detect rotational barriers (e.g., thiazole ring flipping) via variable-temperature experiments .

What are the best practices for validating crystal structure data of this compound?

Basic Research Question

Validation Steps :

CheckCIF/PLATON : Analyze R factors, bond-length outliers, and ADPs .

Twining Tests : Use ROTAX/CELL_NOW to detect pseudo-merohedral twinning .

Deposition : Submit to CCDC with full refinement details (e.g., H-atom treatment, disorder model) .

Q. Common Pitfalls :

- Overlooked hydrogen bonding (e.g., C–H⋯N interactions at 2.60–2.66 Å) .

- Incorrect space group assignment due to overlooked symmetry .

How can substituent effects on the thiazole ring modulate the compound’s electronic properties?

Advanced Research Question

Methods :

- Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects.

- UV-Vis Spectroscopy : Monitor λmax shifts (e.g., 280 → 320 nm with –NO2 substitution) .

- DFT Calculations : Map electrostatic potential surfaces to predict nucleophilic/electrophilic sites .

Impact : Electron-deficient thiazole rings enhance corrosion inhibition by strengthening adsorption to metal surfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.